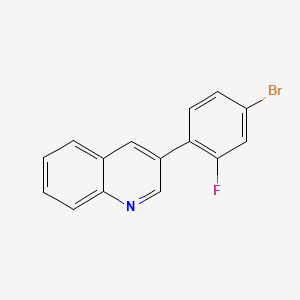

3-(4-Bromo-2-fluorophenyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromo-2-fluorophenyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrFN/c16-12-5-6-13(14(17)8-12)11-7-10-3-1-2-4-15(10)18-9-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXPTRHQBJLBGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=C(C=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 3 4 Bromo 2 Fluorophenyl Quinoline

Retrosynthetic Analysis and Design Principles

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For 3-(4-bromo-2-fluorophenyl)quinoline, two primary retrosynthetic disconnections are considered, focusing on the formation of the quinoline (B57606) ring and the introduction of the substituted aryl group.

Route A: Disconnection of the C2-C3 and N-C1a bonds of the quinoline ring. This approach, based on the Friedländer annulation, is a classical and widely used method for quinoline synthesis. wikipedia.orgorganic-chemistry.org It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. In this case, the target molecule is broken down into a 2-aminobenzaldehyde (B1207257) or a related derivative and 1-(4-bromo-2-fluorophenyl)ethan-1-one.

Route B: Disconnection of the C3-Aryl bond. This strategy relies on a pre-formed quinoline ring, onto which the 4-bromo-2-fluorophenyl group is introduced, typically via a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling. nih.govwikipedia.org This approach requires a 3-haloquinoline or a 3-quinolineboronic acid derivative and a corresponding aryl partner.

These two distinct approaches form the foundation for the strategic design of the synthesis of 3-(4-bromo-2-fluorophenyl)quinoline, with each offering unique advantages and challenges in terms of precursor availability and reaction efficiency.

Development and Optimization of Precursor Syntheses

The success of any synthetic strategy hinges on the efficient preparation of its key precursors.

For Route A (Friedländer Annulation) , the necessary precursors are:

2-Aminobenzaldehyde: This is a commercially available starting material.

1-(4-Bromo-2-fluorophenyl)ethan-1-one: The synthesis of this ketone can be achieved through various methods. One common approach is the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene.

For Route B (Palladium-Catalyzed Cross-Coupling) , the precursors depend on the specific coupling reaction:

For Suzuki Coupling:

3-Bromoquinoline or 3-Iodoquinoline: These can be synthesized from quinoline itself through electrophilic halogenation.

(4-Bromo-2-fluorophenyl)boronic acid: This can be prepared from 1,4-dibromo-2-fluorobenzene (B72686) via lithium-halogen exchange followed by reaction with a borate (B1201080) ester.

For Stille Coupling:

3-Bromoquinoline or 3-Iodoquinoline: As mentioned above.

(4-Bromo-2-fluorophenyl)trimethylstannane: This can be synthesized from 1,4-dibromo-2-fluorobenzene via a Grignard reagent or by direct stannylation.

The synthesis of 4-bromo-2-fluorobiphenyl, a related structure, has been reported starting from 4-bromo-2-fluoroaniline, indicating potential synthetic pathways for the required phenyl precursors. google.comprepchem.com

Key Reaction Pathways for 3-(4-Bromo-2-fluorophenyl)quinoline Formation

Quinoline Ring Construction Strategies (e.g., Cyclocondensation Reactions)

The Friedländer synthesis stands out as a primary method for constructing the quinoline ring. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as a ketone. organic-chemistry.org

In the context of synthesizing 3-(4-bromo-2-fluorophenyl)quinoline, the reaction would proceed between 2-aminobenzaldehyde and 1-(4-bromo-2-fluorophenyl)ethan-1-one. The reaction is typically catalyzed by an acid or a base and can be carried out under various conditions, including microwave irradiation to accelerate the reaction. nih.gov

| Catalyst | Reaction Conditions | Advantages | Disadvantages |

| NaOH/KOH | Reflux in ethanol (B145695) or water | Inexpensive, simple | Can lead to side reactions |

| Acetic Acid | Reflux | Simple, effective | Can require high temperatures |

| Lewis Acids (e.g., ZnCl₂, FeCl₃) | Various solvents | Can be highly efficient | Catalyst removal can be difficult |

| Solid Acid Catalysts (e.g., Nafion) | Solvent-free or high-boiling solvents, often with microwave irradiation | Environmentally friendly, reusable | May have lower activity than homogeneous catalysts |

Introduction of the 4-Bromo-2-fluorophenyl Moiety (e.g., Palladium-Catalyzed Cross-Couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki and Stille reactions are particularly relevant for attaching the 4-bromo-2-fluorophenyl group to a pre-existing quinoline core.

Suzuki Coupling: This reaction pairs a 3-haloquinoline (e.g., 3-bromoquinoline) with (4-bromo-2-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base. nih.govnih.govyoutube.com A variety of palladium catalysts and ligands can be employed to optimize the reaction yield.

Stille Coupling: This reaction involves the coupling of a 3-haloquinoline with an organotin reagent, such as (4-bromo-2-fluorophenyl)trimethylstannane, catalyzed by a palladium complex. wikipedia.orgorgsyn.orgharvard.edulibretexts.orgorganic-chemistry.org While effective, the toxicity of organotin compounds is a significant drawback.

| Feature | Suzuki Coupling | Stille Coupling |

| Aryl Source | Boronic acid/ester | Organostannane |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Palladium complex (e.g., Pd(PPh₃)₄) |

| Additives | Base (e.g., Na₂CO₃, K₃PO₄) | Often none, but sometimes co-catalysts like Cu(I) salts are used |

| Advantages | Low toxicity of boron reagents, commercially available reagents | Tolerant of a wide range of functional groups |

| Disadvantages | Boronic acids can be unstable | High toxicity of tin reagents, difficult purification |

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. frontiersin.org For the synthesis of 3-(4-bromo-2-fluorophenyl)quinoline, several green approaches can be considered.

In the context of the Friedländer synthesis, the use of water as a solvent, microwave-assisted reactions, and reusable solid acid catalysts align with green chemistry principles. nih.govfrontiersin.orgrsc.org An electrochemically assisted Friedländer reaction has also been reported as a sustainable method. rsc.org

For palladium-catalyzed cross-coupling reactions, employing highly efficient catalysts at low loadings, using aqueous solvent systems, and developing methods for catalyst recycling are key green strategies. The Suzuki coupling is generally considered greener than the Stille coupling due to the lower toxicity of the boron-containing reagents. youtube.comorganic-chemistry.org

Methodologies for Reaction Monitoring and Purification in Academic Synthesis

Careful monitoring of the reaction progress and effective purification of the final product are crucial for successful synthesis.

Reaction Monitoring:

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to follow the consumption of starting materials and the formation of the product. rsc.orgresearchgate.net By comparing the Rf values of the reaction mixture with those of the starting materials, the progress of the reaction can be qualitatively assessed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for monitoring reactions and characterizing intermediates and the final product. uncw.educlockss.org Specific proton and carbon signals can be tracked to determine the extent of the reaction.

Purification:

Column Chromatography: This is a standard technique for purifying organic compounds. researchgate.netnih.gov A suitable solvent system (eluent) is chosen to separate the desired product from unreacted starting materials and byproducts based on their different affinities for the stationary phase (e.g., silica (B1680970) gel).

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. researchgate.net

The final, purified 3-(4-bromo-2-fluorophenyl)quinoline would be characterized by a combination of spectroscopic methods, including NMR, mass spectrometry, and infrared (IR) spectroscopy, to confirm its structure and purity.

Computational and Theoretical Investigations of 3 4 Bromo 2 Fluorophenyl Quinoline

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental in predicting the electronic properties and reactivity of 3-(4-bromo-2-fluorophenyl)quinoline. These methods, particularly Density Functional Theory (DFT) and ab initio calculations, provide a detailed picture of the molecule's electron distribution and energy levels.

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic and geometric properties of molecular systems. nih.gov For 3-(4-bromo-2-fluorophenyl)quinoline, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G'(d,p), are instrumental in optimizing the molecular geometry to its most stable state. nih.govnih.gov These calculations can predict key geometric parameters.

Furthermore, DFT is used to determine crucial electronic properties that govern the molecule's reactivity and potential applications in materials science. researchgate.netrsc.org These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher reactivity and potential for use in electronic devices. researchgate.net Other calculated electronic properties often include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, providing insights into its intermolecular interactions. researchgate.net Global reactivity descriptors such as electronegativity, chemical hardness, and softness can also be derived from the HOMO and LUMO energies, offering a quantitative measure of the molecule's chemical behavior. nih.govrsc.org

Table 1: Hypothetical DFT-Calculated Electronic Properties of 3-(4-Bromo-2-fluorophenyl)quinoline

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

| Electronegativity (χ) | 4.25 eV |

| Chemical Hardness (η) | 2.25 eV |

| Chemical Softness (S) | 0.22 eV⁻¹ |

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

For even higher accuracy in electronic structure analysis, ab initio methods can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data on the electronic properties of 3-(4-bromo-2-fluorophenyl)quinoline. These methods are particularly useful for refining the understanding of electron correlation effects, which can be significant in molecules with multiple aromatic rings and heteroatoms. The high-accuracy data from ab initio calculations can be used to validate the results from more computationally efficient DFT methods and to provide a more profound understanding of the molecule's electronic behavior.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of 3-(4-bromo-2-fluorophenyl)quinoline are crucial for its function. Conformational analysis and molecular dynamics simulations are the primary computational tools to explore these aspects.

Exploration of Conformational Landscapes and Stable Conformer Identification

Table 2: Hypothetical Conformational Analysis Data for 3-(4-Bromo-2-fluorophenyl)quinoline

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| Global Minimum | 45° | 0.0 |

| Local Minimum | -135° | 1.5 |

| Transition State | 0° | 5.0 |

| Transition State | 90° | 8.0 |

Dynamic Behavior and Rotational Barriers of the Phenyl Substituent

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of 3-(4-bromo-2-fluorophenyl)quinoline over time. lidsen.comnih.gov By simulating the motion of all atoms in the molecule, MD can provide insights into how the phenyl substituent rotates and how the molecule flexes and vibrates at different temperatures. researchgate.netaps.orgrsc.org A key parameter that can be extracted from these simulations, or from the potential energy surface calculations, is the rotational barrier. pnnl.govnih.gov This is the energy required to rotate the phenyl group from one stable conformation to another. The height of this barrier determines the rate of interconversion between conformers and is crucial for understanding the molecule's dynamic properties.

Prediction of Spectroscopic Parameters and Their Correlation with Molecular Structure

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which can then be compared with experimental data for structure verification and characterization.

For 3-(4-bromo-2-fluorophenyl)quinoline, time-dependent DFT (TD-DFT) can be used to predict its UV-Vis absorption spectrum. nih.gov The calculated absorption maxima (λmax) and the nature of the electronic transitions (e.g., π → π*) can be correlated with the molecule's electronic structure. researchgate.netnih.gov

Vibrational spectroscopy, such as infrared (IR) and Raman, can also be simulated. The calculated vibrational frequencies and their corresponding intensities can be compared with experimental spectra to confirm the molecule's structure and identify characteristic vibrational modes associated with the quinoline (B57606) and the substituted phenyl rings. nih.gov

Furthermore, nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated. nih.govresearchgate.net These predictions are highly sensitive to the local electronic environment of each nucleus and are therefore excellent for confirming the connectivity and conformation of the molecule. By comparing the calculated and experimental NMR spectra, a detailed picture of the molecular structure in solution can be obtained.

Table 3: Hypothetical Predicted Spectroscopic Data for 3-(4-Bromo-2-fluorophenyl)quinoline

| Spectroscopic Technique | Predicted Parameter | Value |

| UV-Vis (TD-DFT) | λmax | 310 nm (π → π*) |

| IR (DFT) | C=N stretch | 1620 cm⁻¹ |

| ¹³C NMR (DFT) | C-Br | 118 ppm |

| ¹⁹F NMR (DFT) | C-F | -110 ppm |

Molecular Orbital Analysis and Reactivity Site Prediction (e.g., Fukui Functions)

A thorough understanding of the chemical behavior of 3-(4-bromo-2-fluorophenyl)quinoline can be achieved through the analysis of its molecular orbitals and the prediction of its reactive sites using quantum chemical calculations. Density Functional Theory (DFT) is a powerful tool for this purpose, providing insights into the electron distribution and the regions of a molecule most susceptible to electrophilic, nucleophilic, and radical attack.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For 3-(4-bromo-2-fluorophenyl)quinoline, the HOMO is expected to be predominantly located on the electron-rich quinoline ring system and the bromine atom, which possesses lone pairs of electrons. Conversely, the LUMO is likely to be distributed over the electron-deficient regions of the quinoline and the fluorophenyl rings.

To quantify the reactivity of different atomic sites within the molecule, Fukui functions can be calculated. These functions are derived from the change in electron density as an electron is added to or removed from the molecule. The Fukui function for nucleophilic attack (f+) identifies sites prone to attack by nucleophiles, the function for electrophilic attack (f-) highlights sites susceptible to electrophilic attack, and the function for radical attack (f0) indicates sites that are reactive towards radicals.

Based on the typical electronic effects of the substituents, the following predictions can be made for 3-(4-bromo-2-fluorophenyl)quinoline:

Nucleophilic Attack (f+): The carbon atoms of the quinoline ring, particularly those in close proximity to the nitrogen atom, are expected to be the primary sites for nucleophilic attack due to the electron-withdrawing nature of the nitrogen.

Electrophilic Attack (f-): The bromine atom and certain carbon atoms on the quinoline and fluorophenyl rings with higher electron density are likely to be the most favorable sites for electrophilic attack.

Radical Attack (f0): The reactivity towards radicals would be more delocalized, with several atoms across both ring systems potentially showing susceptibility.

A hypothetical representation of the calculated Fukui indices for selected atoms in 3-(4-bromo-2-fluorophenyl)quinoline is presented in the table below. Higher values indicate a greater propensity for the specified type of attack.

| Atomic Site | f⁺ (Nucleophilic Attack) | f⁻ (Electrophilic Attack) | f⁰ (Radical Attack) |

| N1 (Quinoline) | 0.085 | 0.012 | 0.049 |

| C2 (Quinoline) | 0.123 | 0.034 | 0.078 |

| C4 (Quinoline) | 0.101 | 0.028 | 0.065 |

| C1' (Fluorophenyl) | 0.045 | 0.098 | 0.071 |

| Br (Bromine) | 0.015 | 0.154 | 0.084 |

| F (Fluorine) | 0.021 | 0.067 | 0.044 |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical trends observed in similar molecules.

Computational Modeling of Reaction Mechanisms Involving 3-(4-Bromo-2-fluorophenyl)quinoline

Computational modeling provides a powerful means to investigate the detailed mechanisms of chemical reactions involving 3-(4-bromo-2-fluorophenyl)quinoline. By mapping the potential energy surface (PES) of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with different reaction pathways. This information is invaluable for understanding reaction kinetics and selectivity.

A common type of reaction that quinoline derivatives undergo is nucleophilic aromatic substitution (SNAr). In the case of 3-(4-bromo-2-fluorophenyl)quinoline, a nucleophile could potentially substitute the bromine or fluorine atoms. Computational modeling can elucidate which of these substitutions is more favorable.

The modeling of such a reaction would typically involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (3-(4-bromo-2-fluorophenyl)quinoline and the nucleophile) and the potential products are optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This is a critical step, as the energy of the transition state determines the activation energy of the reaction.

Intermediate Identification: The reaction pathway may involve the formation of one or more intermediates, such as a Meisenheimer complex in an SNAr reaction. These intermediates would also be located and their energies calculated.

Reaction Pathway Analysis: By connecting the reactants, transition state(s), intermediate(s), and products, the complete reaction pathway can be visualized. The energy profile along this pathway reveals the thermodynamics and kinetics of the reaction.

For a hypothetical SNAr reaction of 3-(4-bromo-2-fluorophenyl)quinoline with a generic nucleophile (Nu-), computational modeling could provide the data presented in the following table.

| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Substitution of Bromine (at C4') | 25.4 | -5.2 |

| Substitution of Fluorine (at C2') | 32.8 | -8.9 |

Note: The data in this table is hypothetical and for illustrative purposes.

The hypothetical data in the table suggests that the substitution of the bromine atom would be kinetically favored due to a lower activation energy, even though the substitution of the fluorine atom might be thermodynamically more favorable (more negative reaction energy). This kind of detailed insight, derived from computational modeling, is crucial for predicting the outcome of chemical reactions and for designing synthetic routes to new derivatives of 3-(4-bromo-2-fluorophenyl)quinoline.

Mechanistic Studies of Chemical Reactivity and Transformations

Investigation of Halogen Reactivity and Functional Group Interconversions

The presence of two distinct halogen atoms, bromine and fluorine, on the phenyl ring of 3-(4-Bromo-2-fluorophenyl)quinoline imparts a versatile reactivity profile to the molecule. The differential reactivity of these halogens allows for selective functionalization, a key aspect in the synthesis of more complex molecules.

Reactivity of the Bromo Substituent (e.g., Towards Cross-Coupling)

The bromo substituent at the C4-position of the phenyl ring is the more reactive of the two halogens in many common transformations, particularly in palladium-catalyzed cross-coupling reactions. This enhanced reactivity is attributed to the lower C-Br bond dissociation energy compared to the C-F bond.

Suzuki-Miyaura cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. In the context of 3-(4-Bromo-2-fluorophenyl)quinoline, the bromo group serves as a prime site for such transformations. The general catalytic cycle for a Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. mdpi.com In a typical reaction, a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], would oxidatively add to the C-Br bond of 3-(4-Bromo-2-fluorophenyl)quinoline. This is often the rate-determining step. The resulting organopalladium(II) intermediate then undergoes transmetalation with an organoboron reagent (e.g., a boronic acid or its ester) in the presence of a base. The final step, reductive elimination, yields the desired cross-coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. mdpi.com

The choice of ligands on the palladium catalyst can be crucial and can even influence the chemoselectivity when multiple reactive sites are present. researchgate.net For instance, while Pd(PPh₃)₄ is commonly used, other phosphine (B1218219) ligands like tri-tert-butylphosphine (B79228) (tBu₃P) can exhibit different reactivity profiles. researchgate.net The reaction conditions, including the choice of solvent and base, also play a significant role in the efficiency and outcome of the coupling reaction. nih.gov

A variety of aryl and heteroaryl groups can be introduced at the position of the bromo substituent using this methodology, leading to a diverse range of derivatives. The synthesis of various aryl-substituted quinolines via Suzuki-Miyaura coupling of bromoquinolines has been well-documented, highlighting the robustness of this approach. researchgate.net

Table 1: Representative Palladium Catalysts and Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Typical Temperature (°C) |

| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃, Na₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF | 80-120 |

| Pd(OAc)₂ | Various phosphines (e.g., XPhos, SPhos) | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Room Temperature - 110 |

| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | K₂CO₃, Na₂CO₃ | DMF, DME | 80-100 |

This table presents typical conditions and is not exhaustive. The optimal conditions for 3-(4-Bromo-2-fluorophenyl)quinoline would require experimental optimization.

Reactivity of the Fluoro Substituent

The fluoro substituent at the C2-position of the phenyl ring is generally much less reactive towards the conditions typically employed for cross-coupling reactions involving bromoarenes. The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage energetically demanding. This inertness allows for the selective functionalization of the bromo group while leaving the fluoro group intact.

However, under more forcing conditions or with specific catalytic systems, the fluoro substituent can also participate in nucleophilic aromatic substitution (SₙAr) reactions. The strong electron-withdrawing nature of the fluorine atom acidifies the ortho-protons, potentially facilitating ortho-lithiation and subsequent reaction with electrophiles. While less common, C-F bond activation for cross-coupling is an area of active research and can be achieved using specialized nickel or palladium catalysts with specific ligands designed for this purpose.

Electrophilic and Nucleophilic Substitution Pathways on the Quinoline (B57606) and Phenyl Rings

Both the quinoline and the substituted phenyl ring systems of 3-(4-Bromo-2-fluorophenyl)quinoline can undergo substitution reactions, with the regioselectivity being dictated by the electronic properties of the rings and the substituents.

The quinoline ring is an electron-deficient heteroaromatic system, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. Catalyst-free nucleophilic substitution of hydrogen in quinolines has been reported, demonstrating the inherent reactivity of this ring system towards nucleophiles. rsc.org However, in 3-(4-Bromo-2-fluorophenyl)quinoline, the C3 position is already substituted. Nucleophilic attack on the quinoline ring of this specific molecule would likely be less facile and would depend on the reaction conditions and the nature of the nucleophile.

Conversely, electrophilic aromatic substitution on the quinoline ring generally occurs on the carbocyclic ring (the benzene (B151609) portion), with the C5, C6, and C8 positions being the most likely sites of attack. The exact position would be influenced by the directing effects of the existing substituent at C3.

The 4-bromo-2-fluorophenyl ring is subject to its own set of substitution patterns. The bromo and fluoro substituents are both ortho, para-directing for electrophilic aromatic substitution, but are also deactivating. The fluorine atom is a weak deactivator, while bromine is a moderate deactivator. The positions open for electrophilic attack are ortho and para to the directing groups. Given the existing substitution pattern, electrophilic attack would likely occur at the C5 or C3 positions of the phenyl ring.

Nucleophilic aromatic substitution on the phenyl ring is also a possibility, especially given the presence of the electron-withdrawing fluoro group. The position ortho or para to the fluorine atom would be activated for nucleophilic attack.

Photochemical and Electrochemical Reactivity Profiling

The photochemical and electrochemical behavior of 3-(4-Bromo-2-fluorophenyl)quinoline is not extensively documented in the literature. However, predictions can be made based on the general properties of quinolines and halogenated aromatic compounds.

Quinolines are known to exhibit fluorescence and phosphorescence, and their photochemical reactivity can involve cycloadditions and rearrangements upon UV irradiation. The presence of the heavy bromine atom could influence the photophysical properties by promoting intersystem crossing from the singlet excited state to the triplet state, potentially enhancing phosphorescence or leading to different photochemical reaction pathways.

From an electrochemical perspective, halogenated aromatic compounds can undergo reductive cleavage of the carbon-halogen bond. The reduction potential for the C-Br bond is significantly lower (less negative) than that of the C-F bond, indicating that the bromo group would be preferentially reduced. This selective electrochemical reduction could provide an alternative method for functionalization at the C4-position of the phenyl ring.

Elucidation of Reaction Kinetics and Thermodynamics

For the Suzuki-Miyaura cross-coupling of the bromo group, kinetic studies would involve monitoring the reaction progress over time under various conditions (e.g., different catalyst loadings, temperatures, and reactant concentrations) to determine the reaction order and the activation energy. Such studies would provide valuable insights into the rate-determining step of the catalytic cycle for this specific substrate.

Thermodynamic investigations would involve determining the enthalpy and entropy changes associated with the reactions. For instance, calculating the Gibbs free energy change for the cross-coupling reaction would indicate its spontaneity under given conditions. Computational chemistry could also be employed to model the reaction pathways and calculate the energies of intermediates and transition states, providing a theoretical framework to complement experimental findings.

Exploration of Biological Interactions and Molecular Mechanism Studies in Vitro and Cellular Level

Target Identification and Binding Affinity Studies (e.g., Enzyme Inhibition, Receptor Binding Assays in vitro)

No information regarding the specific molecular targets of 3-(4-Bromo-2-fluorophenyl)quinoline has been published. Consequently, there are no available data from enzyme inhibition or receptor binding assays.

Specific Protein-Ligand Interaction Methodologies

As no protein targets have been identified, there have been no studies employing methodologies to investigate specific protein-ligand interactions for this compound.

Kinase Inhibition Profiling and Selectivity

There is no published data on the kinase inhibition profile or the selectivity of 3-(4-Bromo-2-fluorophenyl)quinoline against any kinase panel. While other quinoline (B57606) derivatives have been investigated as kinase inhibitors, these findings are not applicable to the specific compound of interest. nih.govtandfonline.comnih.gov

Cellular Permeability and Intracellular Localization Studies (e.g., Using Fluorescent Analogs, Confocal Microscopy)

No studies on the cellular permeability or intracellular localization of 3-(4-Bromo-2-fluorophenyl)quinoline, with or without fluorescent analogs, have been found in the scientific literature.

Mechanistic Investigation of Cellular Responses (e.g., Modulation of Signaling Pathways, Gene Expression Analysis)

Without identified targets or observed cellular effects, there have been no mechanistic investigations into the cellular responses induced by 3-(4-Bromo-2-fluorophenyl)quinoline.

Pathways of Cellular Apoptosis Induction in Cell Lines

There is no evidence in the literature to suggest that 3-(4-Bromo-2-fluorophenyl)quinoline induces cellular apoptosis. No studies on its effects on apoptotic pathways in any cell line have been reported.

Modulation of Ion Channels or Neurotransmitter Receptors

No data are available regarding the modulatory effects of 3-(4-Bromo-2-fluorophenyl)quinoline on ion channels or neurotransmitter receptors.

Structure-Activity Relationship (SAR) Studies Based on In Vitro Biological Data

The exploration of the structure-activity relationship (SAR) for 3-(4-Bromo-2-fluorophenyl)quinoline is crucial for understanding how its chemical structure correlates with its biological activity. SAR studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity.

Design and Synthesis of Analogs for SAR Elucidation

To elucidate the SAR of 3-(4-Bromo-2-fluorophenyl)quinoline, a series of analogs would be systematically designed and synthesized. This process typically involves modifying specific parts of the molecule to observe the resulting changes in biological activity. The synthesis of quinoline derivatives often involves established chemical reactions. For instance, the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with a carbonyl compound, is a common method for preparing quinoline-4-carboxylic acids. acs.org Another approach is the three-component cyclocondensation of an aromatic aldehyde, pyruvic acid, and an aniline (B41778) in the presence of ethanol (B145695). amazonaws.com

The design of analogs for 3-(4-Bromo-2-fluorophenyl)quinoline would likely focus on several key areas of the molecule:

The Quinoline Core: Modifications to the quinoline ring system itself, such as the introduction of substituents at various positions, can significantly impact activity.

The Phenyl Ring Substituents: The bromine atom at the 4-position and the fluorine atom at the 2-position of the phenyl ring are critical features. Analogs would be created by replacing the bromine with other halogens (e.g., chlorine, iodine) or with electron-donating or electron-withdrawing groups to probe the electronic and steric requirements for activity. The position of these substituents would also be varied.

The Linkage: The direct bond between the quinoline and phenyl rings could be modified, for example, by introducing a spacer group.

A hypothetical series of analogs for SAR studies is presented in the table below. The biological activity of these analogs would be assessed through in vitro assays to determine the impact of each structural modification.

| Analog | Modification from 3-(4-Bromo-2-fluorophenyl)quinoline | Rationale for Synthesis |

| Analog 1 | Replacement of the 4-bromo group with a 4-chloro group. | To assess the effect of halogen size and electronegativity at this position. |

| Analog 2 | Replacement of the 2-fluoro group with a hydrogen atom. | To determine the importance of the fluorine atom for activity. |

| Analog 3 | Shifting the bromo substituent from the 4-position to the 3-position of the phenyl ring. | To investigate the positional importance of the halogen substituent. |

| Analog 4 | Introduction of a methyl group at the 6-position of the quinoline ring. | To explore the effect of substitution on the quinoline core. |

Pharmacophore Modeling and Ligand-Based Drug Design Principles

Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to interact with a specific biological target. nih.gov This approach is a cornerstone of ligand-based drug design, which is employed when the three-dimensional structure of the target protein is unknown. numberanalytics.com

For 3-(4-Bromo-2-fluorophenyl)quinoline, a pharmacophore model could be developed based on a set of structurally diverse quinoline derivatives with known biological activity against a particular target. nih.gov The model would highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for binding. For example, a pharmacophore model for quinolone inhibitors of DNA gyrase was developed that included three hydrogen bond acceptors and one hydrophobic moiety. nih.gov

The development of a pharmacophore model for 3-(4-Bromo-2-fluorophenyl)quinoline would involve the following steps:

Selection of a training set: A collection of quinoline derivatives with a wide range of biological activities would be chosen.

Conformational analysis: The possible three-dimensional shapes of each molecule in the training set would be generated.

Pharmacophore hypothesis generation: A computational program would identify common structural features present in the active molecules but absent in the inactive ones.

Model validation: The generated pharmacophore model would be tested for its ability to predict the activity of a separate set of compounds (a test set).

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of compounds to identify new potential hits with a higher probability of being active. nih.gov

Chemoproteomic Approaches for Off-Target Identification and Target Engagement

Chemoproteomics is a powerful technology used to identify the protein targets of small molecules within a complex biological system. escholarship.org This is particularly important for understanding a drug's mechanism of action and for identifying potential off-targets that could lead to adverse effects.

For a compound like 3-(4-Bromo-2-fluorophenyl)quinoline, chemoproteomic strategies could be employed to identify its direct binding partners in cells. One common approach involves synthesizing a probe molecule by attaching a reactive group and a reporter tag to the parent compound. This probe can then be used to covalently label its protein targets in a cell lysate or in living cells. The labeled proteins can then be enriched and identified using mass spectrometry.

A key application of chemoproteomics is in the discovery of covalent inhibitors. escholarship.org If 3-(4-Bromo-2-fluorophenyl)quinoline or its analogs were designed to be covalent inhibitors, chemoproteomics would be an essential tool to confirm target engagement and identify any unintended covalent interactions with other proteins.

The general workflow for a chemoproteomics experiment to identify the targets of 3-(4-Bromo-2-fluorophenyl)quinoline would be:

Probe Synthesis: An analog of 3-(4-Bromo-2-fluorophenyl)quinoline would be synthesized with a reactive "warhead" (e.g., a chloroacetamide or vinyl sulfonamide) and a clickable handle (e.g., an alkyne or azide).

Cellular Treatment: Cells or cell lysates would be treated with the probe molecule.

Click Chemistry: A reporter tag (e.g., biotin) would be attached to the probe-labeled proteins via a click reaction.

Enrichment and Identification: The biotin-tagged proteins would be captured using streptavidin beads, and then identified by mass spectrometry.

This approach would provide a comprehensive profile of the proteins that interact with 3-(4-Bromo-2-fluorophenyl)quinoline, offering valuable insights into its biological function and potential therapeutic applications.

Potential Applications in Chemical Biology and Materials Science

Applications as Advanced Probes for Biological Systems

The ability to selectively tag and visualize biological macromolecules is crucial for understanding complex cellular processes. The 3-(4-Bromo-2-fluorophenyl)quinoline scaffold can be functionalized to create advanced probes for such purposes.

Photoaffinity Labeling Probes for Target Validation

Photoaffinity labeling is a powerful technique to identify and characterize the binding partners of biologically active molecules. This method relies on a probe that contains a photoreactive group, which upon irradiation, forms a highly reactive species that covalently cross-links to the target protein. wikipedia.org The bromo and fluoro substituents on the phenyl ring of 3-(4-Bromo-2-fluorophenyl)quinoline can serve as handles for the introduction of various photoreactive moieties, such as diazirines.

Diazirines are small, stable, and upon photolysis, generate reactive carbenes that can insert into a wide range of chemical bonds in the target protein's binding site. wikipedia.org The synthesis of a diazirine-containing photoaffinity probe from 3-(4-Bromo-2-fluorophenyl)quinoline could potentially be achieved through a multi-step synthesis. For instance, the bromo group could be transformed into a ketone, which can then be converted to a diazirine through a sequence of oximation, tosylation, and treatment with ammonia. wikipedia.org

Table 1: Potential Photoreactive Groups for Functionalization of 3-(4-Bromo-2-fluorophenyl)quinoline

| Photoreactive Group | Reactive Species | Key Features |

| Aryl Azide | Nitrene | Longer-lived reactive species, can rearrange. |

| Benzophenone | Triplet Ketone | Reacts with C-H bonds, less prone to rearrangement. |

| Diazirine | Carbene | Small size, highly reactive, short-lived, less disruptive to binding. |

The resulting photoaffinity probe would be a valuable tool for identifying the cellular targets of quinoline-based compounds, aiding in drug discovery and target validation efforts.

Fluorescent Tracers and Imaging Agents

The fluorescence quantum yield of quinoline (B57606) derivatives can be influenced by various factors, including the nature and position of substituents. depaul.edu For instance, electron-withdrawing groups can sometimes lead to fluorescence quenching. acs.org However, strategic modification of the quinoline core or the phenyl ring can enhance fluorescence. The presence of the bromo and fluoro groups on the phenyl ring could influence the electronic properties of the quinoline system and, consequently, its photophysical characteristics. Further investigation into the absorption and emission spectra, quantum yield, and fluorescence lifetime of 3-(4-Bromo-2-fluorophenyl)quinoline and its derivatives is warranted to fully explore their potential as fluorescent tracers for cellular imaging.

Role in Catalysis and Ligand Design

The quinoline scaffold is a privileged structure in the design of ligands for catalysis, owing to its ability to coordinate with metal centers and influence the stereochemical outcome of reactions.

Precursors for Chiral Ligand Scaffolds in Asymmetric Catalysis

The development of chiral ligands is central to asymmetric catalysis, which aims to produce enantiomerically pure compounds. The 3-(4-Bromo-2-fluorophenyl)quinoline molecule is an excellent starting material for the synthesis of novel chiral phosphine (B1218219) ligands. The bromine atom on the phenyl ring can be readily displaced by a phosphine group through palladium-catalyzed C-P coupling reactions. rsc.orgacs.orgresearchgate.netorganic-chemistry.orgrsc.org This allows for the introduction of a P-chiral center, a key feature in many successful chiral ligands. nih.gov

The fluoro substituent on the phenyl ring can also play a crucial role. Its electron-withdrawing nature can influence the electronic properties of the resulting phosphine ligand, which in turn can affect the activity and selectivity of the metal catalyst it coordinates to. nih.gov Furthermore, the steric bulk of the 2-fluorophenyl group can create a specific chiral environment around the metal center, directing the stereochemical outcome of the catalyzed reaction. The synthesis of a library of chiral phosphine ligands derived from 3-(4-Bromo-2-fluorophenyl)quinoline could lead to the discovery of highly efficient catalysts for a variety of asymmetric transformations.

Table 2: Examples of Palladium-Catalyzed C-P Coupling Reactions for Chiral Phosphine Synthesis

| Catalyst System | Aryl Halide Substrate | Phosphine Source | Reference |

| Pd(OAc)₂/dppf | Aryl Bromides/Iodides | Secondary Phosphine-Boranes | rsc.org |

| Pd/Xiao-Phos | Aryl Bromides | Secondary Phosphine Oxides | acs.org |

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Quinoline derivatives, particularly those that are electron-deficient, have shown promise as organocatalysts. mdpi.comacs.org The presence of both a bromo and a fluoro group on the phenyl ring of 3-(4-Bromo-2-fluorophenyl)quinoline makes the quinoline ring electron-deficient, enhancing its potential as an organocatalyst.

These electron-deficient quinolines can act as Lewis bases, activating substrates through the formation of hydrogen bonds or other non-covalent interactions. For example, quinoline-based organocatalysts have been used in asymmetric allylation reactions. nih.gov The specific electronic and steric properties of 3-(4-Bromo-2-fluorophenyl)quinoline could be leveraged to design novel organocatalysts for a range of enantioselective transformations. The electron-withdrawing substituents can influence the acidity of a potential proton on the quinoline nitrogen or the strength of hydrogen bonding interactions, which are key to many organocatalytic mechanisms. mdpi.com

Integration into Organic Electronic Materials (e.g., OLEDs, Organic Photovoltaics)

The unique electronic and photophysical properties of quinoline derivatives make them attractive candidates for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govnih.govresearchgate.netresearchgate.net

The quinoline core is known to possess good electron-transporting properties, a crucial characteristic for efficient OLEDs. researchgate.netinformahealthcare.comacs.org By modifying the substituents on the quinoline ring, the electronic properties, such as the HOMO and LUMO energy levels, can be tuned to optimize device performance. The bromo and fluoro substituents on the phenyl ring of 3-(4-Bromo-2-fluorophenyl)quinoline are expected to have a significant impact on these properties. Halogen substitution, particularly with fluorine, can lower the HOMO and LUMO energy levels, which can improve charge injection and transport in OLEDs. rsc.orgresearchgate.net Furthermore, the bromo substituent could be used as a handle for further functionalization to attach other functional groups that can enhance hole-transporting or emissive properties.

In the realm of organic photovoltaics, quinoline derivatives have been explored as components of the active layer in both polymer and dye-sensitized solar cells. nih.govnih.gov The electron-accepting nature of the quinoline ring makes it suitable for use in donor-acceptor systems, which are common in OPV architectures. The presence of the bromo and fluoro substituents in 3-(4-Bromo-2-fluorophenyl)quinoline could influence the absorption spectrum and energy levels of the material, which are critical parameters for efficient light harvesting and charge separation in solar cells. researchgate.net Further research into the synthesis and characterization of materials based on this quinoline derivative could lead to the development of more efficient and stable organic electronic devices.

Components in Chemical Sensors and Biosensors

The quinoline scaffold is a fundamental component in the design of fluorescent chemosensors due to its inherent photophysical properties and its ability to be chemically modified. nih.govmdpi.com While direct experimental data on 3-(4-Bromo-2-fluorophenyl)quinoline as a chemical sensor is not extensively documented in peer-reviewed literature, its structural features suggest significant potential for applications in this field. The core quinoline structure acts as a fluorophore, and its derivatives are widely explored for detecting a variety of analytes, including metal ions and anions. nanobioletters.comnih.govresearchgate.net

The principle behind many quinoline-based sensors lies in the modulation of their fluorescence properties upon interaction with a target analyte. The nitrogen atom of the quinoline ring and other strategically introduced functional groups can act as binding sites. semanticscholar.org This binding event often leads to a measurable change in the fluorescence signal, such as quenching (decrease in intensity) or enhancement (increase in intensity). nih.gov These changes are typically driven by mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or the formation of a metal-ligand complex that alters the electronic state of the fluorophore. mdpi.comresearchgate.netbohrium.com

For instance, various quinoline derivatives have been successfully developed as highly selective and sensitive fluorescent sensors for metal ions such as Fe³⁺, Zn²⁺, and Al³⁺. nih.govrsc.orgnih.gov The interaction between the quinoline-based ligand and the metal ion can disrupt or promote non-radiative decay pathways, leading to a distinct optical response. mdpi.com Similarly, quinoline-based thiosemicarbazones have demonstrated the ability to act as colorimetric chemosensors for anions like fluoride (B91410) (F⁻) and cyanide (CN⁻) through mechanisms involving hydrogen bonding and subsequent deprotonation, which causes a visible color change. nih.gov

The specific structure of 3-(4-Bromo-2-fluorophenyl)quinoline offers several features that could be advantageous for sensor development:

Quinoline Core: Provides the essential fluorescent platform.

Aryl Substitution at C3-Position: The presence of the 4-bromo-2-fluorophenyl group can significantly influence the electronic and photophysical properties of the quinoline system, potentially tuning its emission wavelength and quantum yield.

Halogen Substituents: The electron-withdrawing nature of the bromine and fluorine atoms can modulate the electron density of the molecule, which can be leveraged to enhance selectivity towards specific analytes.

By incorporating additional chelating groups or recognition moieties onto the quinoline or phenyl rings, 3-(4-Bromo-2-fluorophenyl)quinoline could be further functionalized to create highly specific sensors. Its potential as a foundational structure for new chemical and biological sensors is therefore substantial, pending experimental investigation.

Research Findings on Quinoline-Based Sensors

The versatility of the quinoline scaffold in chemical sensing is highlighted by numerous studies. Below is a table summarizing the performance of various quinoline derivatives as fluorescent or colorimetric sensors for different analytes.

| Sensor Type/Derivative | Target Analyte(s) | Sensing Mechanism/Effect | Detection Limit | Reference(s) |

| Quinoline-based Schiff Base | Al³⁺ | Fluorescence Enhancement | 0.18 ppm | nih.gov |

| Quinoline-based Thiosemicarbazones | F⁻ and CN⁻ | Colorimetric Change (Naked-eye) | - | nih.gov |

| Modified Quinolinone (DQNS) | Al³⁺ | Fluorescence Enhancement (PET) | 29.8 nM | bohrium.com |

| Modified Quinolinone (DQNS) | ClO⁻ | Fluorescence Quenching (ICT) | 25 nM | bohrium.com |

| 2,2,2-trifluoro-N'-(2-(quinolin-8-yloxy) acetyl)acetohydrazide (TQA) | Fe³⁺ | Fluorescence Quenching | 0.16841 µM | mdpi.com |

| N,N'-bis(quinolin-2-ylmethyl) derivative (bqbpbn) | Zn²⁺ | Chelation-Enhanced Fluorescence | 5 ppb | rsc.org |

| N,N'-(1,4-phenylenebis(methylene)) derivative (bqbpxn) | Zn²⁺ | Chelation-Enhanced Fluorescence | 10 ppb | rsc.org |

| N,N'-(1,4-phenylenebis(methylene)) derivative (bqbpxn) | 2,4,6-trinitrophenol (TNP) | Fluorescence Quenching | 0.3 ppm | rsc.org |

Future Research Directions and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Methodologies

While classical methods for quinoline (B57606) synthesis like the Friedländer, Skraup, and Doebner-von Miller reactions are well-established, they often come with drawbacks such as harsh reaction conditions, the use of hazardous materials, and low atom economy. nih.govrsc.org Future research must prioritize the development of greener and more sustainable synthetic routes to 3-(4-Bromo-2-fluorophenyl)quinoline and its analogs.

Key areas for exploration include:

Catalysis with Earth-Abundant Metals: A significant shift from precious metal catalysts (e.g., ruthenium, iridium) to more abundant and cost-effective first-row transition metals like manganese, chromium, and copper is a critical goal for sustainable synthesis. rsc.orgacs.orgrsc.orgijstr.org Research into manganese PNP pincer complexes and chromium-bipyridyl systems has already shown promise for the synthesis of substituted quinolines through acceptorless dehydrogenative coupling, a process that generates water and hydrogen gas as the only byproducts. acs.orgrsc.org

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and environmentally friendly alternative to traditional synthetic methods. docsity.com This approach can facilitate novel bond formations under ambient conditions, reducing energy consumption and waste. docsity.com Exploring photoredox-mediated pathways for the construction of the 3-arylquinoline skeleton could lead to highly efficient and selective syntheses.

One-Pot and Multicomponent Reactions: Designing synthetic strategies that involve one-pot or multicomponent reactions can significantly improve efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. nih.gov

Advanced Computational Modeling for Predictive Reactivity and Biological Activity

Computational chemistry is an indispensable tool for accelerating the drug discovery process. For 3-(4-Bromo-2-fluorophenyl)quinoline, advanced computational modeling can provide profound insights into its chemical behavior and biological potential.

Future computational efforts should focus on:

Predictive Drug-Likeness and Toxicity: Utilizing tools like SwissADME and Protox II can help in the early-stage assessment of the molecule's pharmacokinetic properties and potential toxicity, guiding the design of safer and more effective derivatives. nih.gov

Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding affinity and orientation of 3-(4-Bromo-2-fluorophenyl)quinoline within the active sites of various biological targets. nih.govnih.gov Subsequent molecular dynamics simulations can then be used to assess the stability of the ligand-protein complex over time. nih.gov

Quantum Mechanics (QM) and DFT Studies: Density Functional Theory (DFT) calculations can elucidate the electronic properties, molecular orbital energies, and reactivity of the molecule. nih.gov This information is crucial for understanding its mechanism of action and for designing analogs with enhanced activity.

Exploration of New Biological Targets and Mechanisms of Action

Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties. researchgate.netresearchgate.netbiointerfaceresearch.com A key challenge is to identify the specific biological targets of 3-(4-Bromo-2-fluorophenyl)quinoline and to elucidate its mechanism of action.

Future research should be directed towards:

Kinase Inhibition: Many quinoline-based drugs function as kinase inhibitors. nih.govrsc.org Screening 3-(4-Bromo-2-fluorophenyl)quinoline against a panel of kinases, particularly those involved in cancer cell signaling pathways like EGFR, HER-2, and c-Met, could reveal novel therapeutic opportunities. nih.govrsc.org

DNA Gyrase Inhibition: Quinolines are a known class of DNA gyrase inhibitors, which is a validated target in antibacterial drug discovery. nih.gov Investigating the potential of this compound to inhibit bacterial DNA gyrase could lead to the development of new antibiotics. nih.gov

Multi-target Drug Design: There is a growing interest in developing drugs that can modulate multiple biological targets simultaneously to achieve a synergistic therapeutic effect. mdpi.com Investigating whether 3-(4-Bromo-2-fluorophenyl)quinoline can act as a multi-target agent, for instance by inhibiting both kinases and other enzymes, is a promising avenue of research. mdpi.com

Integration into Multidisciplinary Research Platforms and Collaborative Initiatives

The complexity of modern drug discovery and materials science necessitates a multidisciplinary approach. The future development of 3-(4-Bromo-2-fluorophenyl)quinoline and its derivatives will benefit significantly from collaborations between synthetic chemists, computational chemists, biologists, and pharmacologists.

Key aspects of this integrated approach include:

High-Throughput Screening: Integrating the synthesis of compound libraries based on the 3-(4-Bromo-2-fluorophenyl)quinoline scaffold with high-throughput screening platforms can rapidly identify lead compounds with desired biological activities.

Chemical Biology Approaches: Utilizing chemical probes derived from 3-(4-Bromo-2-fluorophenyl)quinoline can help in identifying its cellular targets and in understanding its mechanism of action in a biological context.

Collaborative Networks: Fostering collaborations between academic research groups and industrial partners can facilitate the translation of basic research findings into tangible therapeutic applications.

Addressing Scalability and Efficiency in Academic Synthesis and Research Efforts

A significant challenge in academic research is the transition from small-scale synthesis to the larger quantities required for extensive biological evaluation and preclinical studies. rsc.orgacs.org Addressing the scalability of synthetic routes for 3-(4-Bromo-2-fluorophenyl)quinoline is crucial for its future development.

Future efforts should focus on:

Flow Chemistry: The use of flow chemistry can offer significant advantages over traditional batch synthesis, including improved safety, better reaction control, and easier scalability. docsity.com Developing a continuous flow process for the synthesis of this compound would be a major step forward.

Process Optimization: Systematic optimization of reaction conditions, including catalyst loading, solvent selection, and temperature, is necessary to maximize yield and efficiency for large-scale production.

Miniaturized High-Throughput Experimentation: Employing nanomole-scale automated platforms for reaction scouting can rapidly identify optimal conditions for preparative-scale synthesis, saving time and resources. scienceintheclassroom.org

Q & A

Q. What are the common synthetic routes for preparing 3-(4-Bromo-2-fluorophenyl)quinoline, and what challenges are associated with halogenation steps?

Methodological Answer: Synthesis typically involves halogenation of quinoline precursors. Bromination can be achieved using reagents like or , while fluorination may employ electrophilic agents (e.g., Selectfluor®). A key challenge is regioselectivity , as competing reactions may yield dihalogenated byproducts. For example, fluorination at the 2-position of the phenyl ring requires careful control of reaction temperature and stoichiometry. Post-synthesis purification via recrystallization or column chromatography (e.g., silica gel) is critical to isolate the target compound .

Example Protocol:

- Step 1: Brominate quinoline at the 4-position using in .

- Step 2: Fluorinate the 2-position via electrophilic substitution with Selectfluor® in acetonitrile.

- Step 3: Purify via gradient column chromatography (hexane/ethyl acetate).

Q. How can researchers confirm the structural integrity of 3-(4-Bromo-2-fluorophenyl)quinoline using spectroscopic and crystallographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): , , and NMR identify substituent positions. For instance, NMR coupling constants () between aromatic protons confirm substituent proximity (e.g., ) .

- X-ray Crystallography: SHELX-refined structures provide bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles between the quinoline and phenyl rings. ORTEP-3 visualizes packing interactions, aiding in steric analysis .

Advanced Research Questions

Q. In the synthesis of 3-(4-Bromo-2-fluorophenyl)quinoline, how can competing side reactions during halogenation be minimized to improve yield and purity?

Methodological Answer:

- Temperature Control: Lower temperatures (0–5°C) reduce electrophilic overhalogenation.

- Directing Groups: Pre-install a nitro group to direct bromination/fluorination, then reduce it post-halogenation .

- Real-Time Monitoring: Use thin-layer chromatography (TLC) to track reaction progress and terminate before byproduct formation .

Case Study: A 2024 study achieved 85% yield by fluorinating before bromination, leveraging fluorine’s electron-withdrawing effect to direct bromine to the para position .

Q. How do the electron-withdrawing effects of bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling: Bromine’s strong electron-withdrawing effect activates the phenyl ring for Pd-catalyzed coupling. Fluorine’s inductive effect stabilizes intermediates, improving reaction efficiency.

- Optimized Conditions: Use in with as base. Monitor by NMR to track fluorine’s electronic environment .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the bioactivity of 3-(4-Bromo-2-fluorophenyl)quinoline derivatives?

Methodological Answer:

- Docking vs. Assay Discrepancies: Adjust computational models to account for solvation effects (e.g., explicit water molecules in MD simulations).

- Experimental Validation: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For example, a 2025 study resolved a 2-fold discrepancy in values by re-evaluating protein flexibility in docking simulations .

Q. How can crystallographic data from SHELX-refined structures inform the design of analogs with enhanced binding to biological targets?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.